
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, combining pyrimidine, benzofuran, and piperazine moieties, suggests it could interact with biological targets in novel ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate likely involves multiple steps, including:
Formation of the pyrimidine core: This could be achieved through a condensation reaction involving appropriate amines and aldehydes.
Introduction of allylamino groups: This step might involve nucleophilic substitution reactions.
Synthesis of the benzofuran moiety: This could be synthesized via cyclization reactions.
Coupling with piperazine: This step might involve a nucleophilic substitution or a coupling reaction.
Formation of the fumarate salt: This final step would involve the reaction of the free base with fumaric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitutions could occur.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate could have several scientific research applications:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Biology: Studying its interactions with biological targets.
Materials Science: Exploring its properties for use in advanced materials.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: Modulating their activity.
Inhibition of enzymes: Affecting metabolic pathways.
Interaction with nucleic acids: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Diaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine
- 1-(2,4-Bis-aminopyrimidin-6-yl)-4-((5-chlorobenzofuran-2-yl)methyl)piperazine
Uniqueness
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate stands out due to the presence of both allylamino groups and the fluorobenzofuran moiety, which may confer unique biological and chemical properties.
Properties
CAS No. |
87813-89-6 |
|---|---|
Molecular Formula |
C27H31FN6O5 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H27FN6O.C4H4O4/c1-3-7-25-21-15-22(28-23(27-21)26-8-4-2)30-11-9-29(10-12-30)16-19-14-17-13-18(24)5-6-20(17)31-19;5-3(6)1-2-4(7)8/h3-6,13-15H,1-2,7-12,16H2,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
PKQNSYMQXLNXHZ-WLHGVMLRSA-N |
Isomeric SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


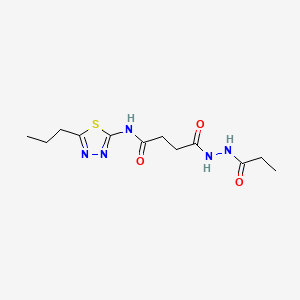
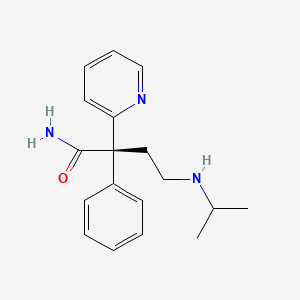

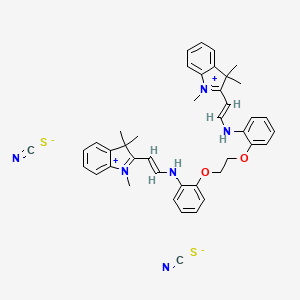


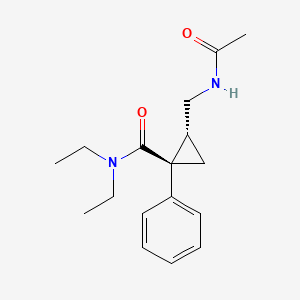

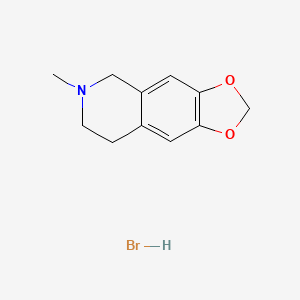
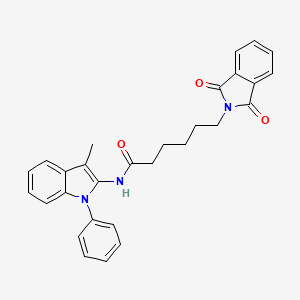
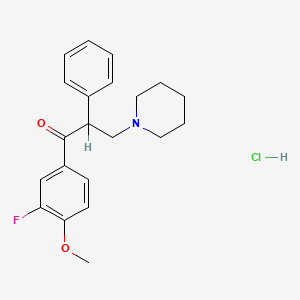

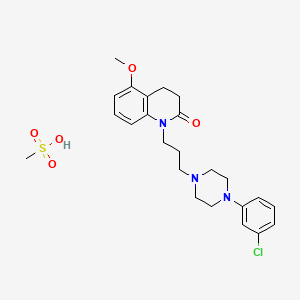
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
